Benzenesulfonyl fluoride, 4-(acetylamino)-
Description
Contextualization within the Class of Sulfonyl Fluorides and Related Sulfur(VI) Electrophiles
Benzenesulfonyl fluoride (B91410), 4-(acetylamino)- belongs to the class of organic compounds known as sulfonyl fluorides (R-SO₂F). These compounds are distinguished by the presence of a sulfur(VI) center bonded to two oxygen atoms, a carbon atom of an organic residue, and a fluorine atom. researchgate.net Sulfonyl fluorides are recognized as a unique class of electrophiles, possessing a delicate balance of stability and reactivity. researchgate.netccspublishing.org.cn
The sulfur-fluorine (S-F) bond in sulfonyl fluorides is remarkably strong and thermodynamically stable, rendering them resistant to hydrolysis under physiological conditions, reduction, and thermolysis. acs.orgsigmaaldrich.comnih.gov This stability contrasts sharply with their chloride counterparts, sulfonyl chlorides (R-SO₂Cl). The sulfur-chlorine (S-Cl) bond is significantly more labile and susceptible to reductive collapse. acs.orgnih.gov For instance, while 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole shows high thermal stability, its chloride analog undergoes rapid decomposition. nih.gov This inherent stability of the S-F bond means that reactions tend to occur exclusively at the sulfur center, avoiding unwanted side reactions. sigmaaldrich.com
Despite their general stability, the electrophilicity of the sulfur(VI) center can be harnessed for specific reactions. researchgate.net This reactivity can be triggered in specific environments, such as the confined binding pocket of a protein, making them valuable tools in chemical biology. ccspublishing.org.cnresearchgate.net This unique stability-reactivity profile has established sulfonyl fluorides as "privileged" electrophilic warheads for engaging with biological nucleophiles. researchgate.netrsc.org
Historical Evolution of Research on Sulfonyl Fluorides in Biological and Chemical Systems
The foundations of sulfur(VI) fluoride reactivity were largely established in Germany, but this area of research saw a significant decline in interest during the mid-20th century. acs.org For many years, sulfonyl fluorides were primarily known and utilized as serine protease inhibitors in biochemistry and molecular pharmacology. rsc.orgcalpaclab.com Their ability to covalently modify the active site serine residues of these enzymes made them useful as mechanistic probes. rsc.org
A major renaissance in sulfonyl fluoride chemistry occurred with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers in 2014. ccspublishing.org.cnnih.govnih.gov SuFEx was identified as a new generation of "click chemistry"—a set of reactions known for their reliability, high efficiency, modularity, and simple, often aqueous, reaction conditions. researchgate.netnih.govjk-sci.com The SuFEx process involves the reliable exchange of the fluoride on a sulfur(VI) hub with nucleophiles like phenols, amines, and others to form stable sulfonate, sulfonamide, or other sulfur-linked products. nih.govjk-sci.comresearchgate.net
This development has dramatically expanded the application of sulfonyl fluorides beyond their traditional role. They are now central to modular synthesis, materials science, and, most notably, drug discovery and chemical biology. researchgate.netnih.govresearchgate.net The SuFEx reaction is metal-free, a significant advantage for biological applications where metal catalysts can be problematic. ccspublishing.org.cn This renewed focus has led to the development of numerous new synthetic methods for preparing sulfonyl fluorides from a variety of starting materials, including sulfonic acids, thiols, and aryl halides. ccspublishing.org.cnnih.gov
Rationale for Academic Investigation of Benzenesulfonyl Fluoride, 4-(acetylamino)- and its Analogues
The academic and industrial interest in Benzenesulfonyl fluoride, 4-(acetylamino)- and its analogues stems from their utility as building blocks and chemical probes, leveraging the unique properties of the sulfonyl fluoride group. enamine.net
As a Building Block in SuFEx Chemistry: The compound serves as a readily available "SuFExable" hub. nih.gov The acetylamino group provides a point for further functionalization or can modulate the electronic properties of the benzene (B151609) ring, thereby tuning the reactivity of the sulfonyl fluoride group. researchgate.netnih.gov Its precursor, 4-acetamidobenzenesulfonyl chloride, is a common intermediate used in the synthesis of sulfa drugs, highlighting the importance of this substitution pattern in medicinal chemistry. chemspider.comfishersci.finih.gov
As a Covalent Chemical Probe: Sulfonyl fluorides have emerged as powerful "warheads" for covalent inhibitors and activity-based probes in chemical biology. acs.orgrsc.org Unlike more common electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid side chains, including serine, threonine, lysine (B10760008), tyrosine, and histidine, depending on the specific protein environment. acs.orgrsc.orgenamine.net This allows researchers to target proteins that lack a suitably positioned cysteine, significantly expanding the "ligandable" proteome. acs.orgnih.gov Studying analogues of Benzenesulfonyl fluoride, 4-(acetylamino)- with different substituents (e.g., electron-donating or electron-withdrawing groups) allows for a systematic exploration of how steric and electronic factors influence reactivity and stability. acs.orgresearchgate.netnih.gov This knowledge is crucial for the rational design of selective covalent inhibitors. For example, studies have shown that the reactivity of arylsulfonyl fluorides towards nucleophilic amino acids can be predictably modulated by adjusting the electronic properties of the warhead. researchgate.net
In Fragment-Based Ligand Discovery: The sulfonyl fluoride moiety is being incorporated into fragment libraries for screening against protein targets. nih.govnih.govresearchgate.net A reactive fragment like Benzenesulfonyl fluoride, 4-(acetylamino)- can covalently bind to a protein, enabling the facile identification of hits and their binding sites using mass spectrometry. nih.gov This approach offers an efficient path to discovering novel ligands, even for challenging targets that lack deep binding pockets. acs.orgnih.gov The development of probes like EM12-SF, which covalently targets a histidine residue in the cereblon E3 ligase, showcases the power of this strategy in advancing drug discovery. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamidobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQHLUBMODFETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059818 | |
| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-20-4 | |
| Record name | p-Acetamidobenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfanilyl fluoride, N-acetyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-acetamidobenzenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Reactivity of Benzenesulfonyl Fluoride, 4 Acetylamino and Its Derivatives
Advanced Synthetic Strategies for Aryl Sulfonyl Fluorides
The development of novel synthetic methods has provided diverse pathways to aryl sulfonyl fluorides, moving beyond traditional preparations and offering greater functional group tolerance and milder reaction conditions. These strategies are crucial for accessing complex molecules like 4-(acetylamino)benzenesulfonyl fluoride (B91410).
Deoxyfluorination of Sulfonate Salts
Direct deoxyfluorination of sulfonic acids and their corresponding salts represents a straightforward approach to sulfonyl fluorides. Traditional methods often require harsh conditions or multi-step procedures involving the conversion to a sulfonyl chloride intermediate. nih.gov However, recent advancements have introduced milder and more direct reagents.
One effective strategy involves the use of thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts into sulfonyl fluorides, achieving high yields (90–99%) in as little as one hour. rsc.orgrsc.org A complementary method employs the bench-stable solid reagent, Xtalfluor-E®, which facilitates the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts under milder conditions, with yields ranging from 41–94%. nih.govrsc.orgrsc.orgresearchgate.net These methods provide a direct, single-step conversion from readily available sulfonate precursors. nih.gov A one-pot, two-step procedure has also been developed using cyanuric chloride to generate the sulfonyl chloride in situ, followed by halogen exchange with potassium bifluoride (KHF₂). mdpi.com
Table 1: Comparison of Deoxyfluorination Reagents for Sulfonic Acids/Salts
| Reagent | Precursor | Typical Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Thionyl fluoride (SOF₂) | Sulfonic Acid Sodium Salt | DMF, 130°C, 1 hr | 90–99% | rsc.orgrsc.org |
| Xtalfluor-E® | Sulfonic Acid / Salt | Acetonitrile (B52724), RT | 41–94% | nih.govrsc.org |
| Cyanuric Chloride / KHF₂ | Sulfonic Acid / Salt | Acetonitrile, 60°C then RT | Moderate to Good | mdpi.com |
Metalation Approaches via Aryl Halides and Boronic Acids
Metal-catalyzed reactions offer powerful tools for forming the C-SO₂F bond from aryl halides and boronic acids.
From Aryl Halides: A one-pot, palladium-catalyzed procedure can convert aryl iodides and bromides into aryl sulfonyl fluorides. mdpi.com This method typically involves the reaction of the aryl halide with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form a sulfinate intermediate. mdpi.com This intermediate is then treated with an electrophilic fluorine source like Selectfluor to yield the final sulfonyl fluoride. mdpi.comresearchgate.netresearchgate.net This approach is noted for its good to excellent yields across a range of electronically and sterically diverse substrates. mdpi.comresearchgate.net
From Aryl Boronic Acids: Aryl boronic acids are versatile starting materials for the synthesis of sulfonyl fluorides. A recently developed method utilizes a bismuth(III) catalyst with a bis-aryl sulfone ligand. acs.org The reaction proceeds by converting the aryl boronic acid to a triarylbismuth complex, which then undergoes insertion of sulfur dioxide. acs.org Subsequent oxidation with a fluorine source like Selectfluor affords the aryl sulfonyl fluoride in excellent yields. acs.orgorganic-chemistry.org This catalytic protocol demonstrates wide functional group tolerance, accommodating both electron-rich and electron-poor aryl and heteroaryl boronic acids. acs.orgorganic-chemistry.org
Electrochemical Synthesis from Thiols, Disulfides, and Sulfinates
Electrochemical methods provide a mild and environmentally benign alternative for synthesizing sulfonyl fluorides, often avoiding the need for stoichiometric chemical oxidants. acs.org
A notable electrochemical approach allows for the direct conversion of thiols and disulfides into the corresponding sulfonyl fluorides. mdpi.comacs.orgnih.gov The reaction is typically performed in an undivided cell with graphite (B72142) and stainless-steel electrodes, using potassium fluoride (KF) as both the fluoride source and the supporting electrolyte. mdpi.comacs.org This method displays a broad substrate scope, applicable to various alkyl, aryl, and heteroaryl thiols or disulfides under mild conditions. researchgate.netacs.orgnih.gov The proposed mechanism involves the oxidation of thiols to disulfides, followed by further oxidation steps to form the sulfonyl fluoride. mdpi.com
In addition to thiols, electrochemical strategies have been successfully applied to other precursors, including aryl sulfonyl hydrazides and sodium aryl sulfinates, demonstrating the versatility of this approach. mdpi.comresearchgate.net
Photochemical Routes Utilizing Aryl Diazonium Salts and Alkenes
Visible-light photocatalysis has emerged as a powerful strategy for generating aryl radicals under mild conditions, enabling the synthesis of aryl sulfonyl fluorides from readily accessible precursors.
A common method involves the photocatalytic conversion of aryl diazonium salts. nih.govelsevierpure.comnih.gov These salts, easily prepared from anilines, react with a sulfur dioxide source (e.g., DABSO) and a fluorine source in the presence of a photosensitizer, such as [Ru(bpy)₃]²⁺, under visible light irradiation. researchgate.netnih.gov This transformation proceeds via a single electron transfer pathway and is effective for a wide range of functionalized diazonium salts. nih.gov Metal-free versions of this reaction have also been developed using organo-photoredox catalysts. researchgate.netnih.gov These photochemical methods are valued for their mild conditions and broad functional group tolerance. researchgate.netnih.govnih.gov
Table 2: Typical Components for Photocatalytic Synthesis from Aryl Diazonium Salts
| Component | Example | Role | Reference |
|---|---|---|---|
| Precursor | Aryl Diazonium Tetrafluoroborate | Aryl Radical Source | researchgate.netnih.gov |
| SO₂ Source | DABSO | Sulfonyl Group Donor | researchgate.netnih.gov |
| Fluorine Source | N-Fluorobenzenesulfonimide (NFSI) | Fluorinating Agent | researchgate.net |
| Photocatalyst | [Ru(bpy)₃]Cl₂ or Organic Dye | Light-induced Electron Transfer | researchgate.netnih.govnih.gov |
Conversion from Sulfonyl Chlorides and Related Halides
The most traditional and widely used method for synthesizing aryl sulfonyl fluorides is through halogen exchange (halex) from the corresponding aryl sulfonyl chlorides. mdpi.com This nucleophilic substitution reaction is typically achieved by treating the sulfonyl chloride with an alkali metal fluoride, such as potassium fluoride (KF). google.comcas.cn
The reaction can be performed in an aprotic polar solvent like acetonitrile or sulfolane. mdpi.comgoogle.com To improve efficiency, especially with less reactive substrates, a phase-transfer catalyst like 18-crown-6 (B118740) may be employed to enhance the solubility and reactivity of the fluoride salt. mdpi.comgoogle.com This method is highly effective for a broad range of sulfonyl chlorides, including 4-(acetylamino)benzenesulfonyl chloride, providing a direct and high-yielding route to the desired sulfonyl fluoride. mdpi.com
Sulfonyl Fluoride Exchange (SuFEx) Chemistry in Synthetic Transformations
Introduced in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has been recognized as a next-generation "click chemistry" reaction. nih.govsigmaaldrich.com It relies on the unique combination of stability and latent reactivity of the sulfonyl fluoride (R-SO₂F) group. mdpi.comsigmaaldrich.com While the S-F bond is exceptionally strong and generally inert under physiological conditions, its reactivity can be "unlocked" or catalyzed, allowing it to connect with nucleophiles like amines and phenols to form robust sulfonamide and sulfate (B86663) linkages, respectively. nih.govnih.gov
The compound 4-(acetylamino)benzenesulfonyl fluoride is an example of a SuFExable building block. sigmaaldrich.com The sulfonyl fluoride motif serves as a reliable connector or "hub" for assembling complex molecular structures. sigmaaldrich.comsigmaaldrich.com This modular approach is highly valued in drug discovery, chemical biology, and materials science for its efficiency and high yields. sigmaaldrich.comnih.gov SuFEx reactions are characterized by their simplicity, high selectivity, and compatibility with aqueous environments. sigmaaldrich.com The stability of sulfonyl fluorides to thermolysis and reduction, combined with their chemoselective reaction at the sulfur center, makes them superior to other sulfonyl halides for click chemistry applications. sigmaaldrich.com This has led to the development of focused compound libraries for screening and the discovery of novel covalent inhibitors for biological targets. nih.govnih.gov
Reactivity with Nucleophilic Moieties (e.g., Amines, Phenols)
The sulfonyl fluoride group in 4-(acetylamino)benzenesulfonyl fluoride is a key functional handle for SuFEx reactions, enabling the formation of stable sulfonamide and sulfonate ester linkages through reactions with amines and phenols, respectively. These transformations are foundational for creating diverse molecular architectures.
The reaction with amines proceeds to form N-substituted sulfonamides. While sulfonyl fluorides are generally stable, their reactivity can be unleashed under specific catalytic conditions to react with a broad range of amines, including primary and secondary alkyl and aryl amines. researchgate.netnih.gov The reaction with phenols or their corresponding phenolates yields sulfonate esters. youtube.com The SuFEx reaction is noted for its high efficiency and the stability of the resulting S-O bond. youtube.com
The general scheme for these reactions is as follows:
Reaction with Amines: 4-(CH₃CONH)C₆H₄SO₂F + R¹R²NH → 4-(CH₃CONH)C₆H₄SO₂NR¹R² + HF
Reaction with Phenols: 4-(CH₃CONH)C₆H₄SO₂F + ArOH → 4-(CH₃CONH)C₆H₄SO₂OAr + HF
The reactivity of the sulfonyl fluoride is significantly influenced by the reaction conditions, including the choice of catalyst and solvent.
Chemo- and Regioselectivity Considerations in SuFEx Reactions
A hallmark of SuFEx chemistry is its remarkable chemoselectivity, allowing the sulfonyl fluoride to react preferentially in the presence of other functional groups. nih.gov When a molecule contains multiple nucleophilic sites, such as in aminophenols, the selectivity of the SuFEx reaction with 4-(acetylamino)benzenesulfonyl fluoride becomes a critical consideration.
In reactions with aminophenols, the outcome can often be directed towards either N-sulfonylation or O-sulfonylation by tuning the reaction conditions. Generally, the more nucleophilic amino group is expected to react preferentially over the hydroxyl group. However, factors such as the steric environment, the pKa of the nucleophiles, and the catalytic system employed can influence the final product distribution. For instance, in protein bioconjugation, selective reaction with tyrosine residues (phenolic hydroxyl group) over other nucleophilic amino acid side chains has been achieved. nih.gov
Furthermore, in molecules containing multiple amine or phenol (B47542) groups, regioselectivity is a key aspect. The reaction will typically favor the most nucleophilic and sterically accessible site. The inherent electronic properties of the nucleophile, as well as the strategic use of protecting groups, can be employed to control the regiochemical outcome of the sulfonylation reaction.
Catalytic Aspects of SuFEx Transformations
The activation of the stable S-F bond in 4-(acetylamino)benzenesulfonyl fluoride for reaction with nucleophiles typically requires a catalyst. A variety of catalytic systems have been developed to facilitate these SuFEx transformations, broadening their applicability and improving reaction efficiency.
Organocatalysts: Non-metallic catalysts are highly favored in SuFEx chemistry due to their mild reaction conditions and compatibility with a wide range of functional groups. Notable examples include:
1-Hydroxybenzotriazole (HOBt): HOBt has been identified as an efficient nucleophilic catalyst for the amidation of sulfonyl fluorides. researchgate.netnih.gov It is believed to activate the S(VI)-F bond, facilitating the attack of the amine nucleophile. researchgate.net
Organic Bases: Strong organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene bases (e.g., BEMP) can effectively catalyze SuFEx reactions, particularly with phenol nucleophiles. chemrxiv.org
N-Heterocyclic Carbenes (NHCs): NHCs have also been reported as effective catalysts for the reaction of sulfonyl fluorides with alcohols and amines.
Metal-Based Catalysts: Lewis acidic metal salts have also been employed to activate sulfonyl fluorides.
Calcium(II) triflimide [Ca(NTf₂)₂]: This Lewis acid has been shown to be an effective catalyst for the synthesis of sulfonamides from sulfonyl fluorides and amines. chemrxiv.org
The choice of catalyst is crucial and can significantly impact the reaction rate, yield, and even the chemo- and regioselectivity of the transformation.
Below is a table summarizing catalytic systems used in the sulfonylation of amines with sulfonyl fluorides, which are applicable to 4-(acetylamino)benzenesulfonyl fluoride.
| Catalyst System | Nucleophile | Solvent | Temperature | Yield Range | Reference |
| HOBt (1 mol%), DIPEA, TMDS | Amines | DMSO | 25 °C | High | researchgate.netpolympart.com |
| Ca(NTf₂)₂, DABCO | Amines | - | Room Temp. | Good | chemrxiv.org |
| BEMP | Silylated Phenols | - | - | High | chemrxiv.org |
| Bifluoride Salts | Aryl Silyl Ethers | NMP | ~120 °C | High | nih.gov |
Functional Group Interconversions and Derivatization at the Acetylamino Moiety and Aromatic Ring
Beyond the versatile reactivity of the sulfonyl fluoride group, the 4-(acetylamino)benzenesulfonyl fluoride molecule offers other sites for chemical modification, namely the acetylamino group and the aromatic ring. These transformations allow for further diversification of the molecular scaffold.
Reactions at the Acetylamino Moiety: The acetylamino group can undergo various transformations. A key reaction is its hydrolysis to the corresponding primary amine, 4-aminobenzenesulfonyl fluoride. This deprotection is typically achieved under acidic or basic conditions. For instance, heating with dilute hydrochloric acid can effectively remove the acetyl group. nih.gov This transformation is particularly useful as the resulting primary amine can then be subjected to a variety of other reactions, such as diazotization or further acylation.
Reactions on the Aromatic Ring: The aromatic ring of 4-(acetylamino)benzenesulfonyl fluoride is activated towards electrophilic aromatic substitution by the electron-donating acetylamino group, which is an ortho-, para-director. Since the para position is already occupied by the sulfonyl fluoride group, electrophilic substitution is directed to the positions ortho to the acetylamino group (i.e., positions 3 and 5).
Halogenation: The bromination of acetanilide (B955), a closely related compound, typically occurs at the para position. However, in 4-(acetylamino)benzenesulfonyl fluoride, the para position is blocked, so halogenation would be expected at the ortho positions. Palladium-catalyzed C-H functionalization/halogenation offers a modern approach to regioselectively introduce halogens onto acetanilide derivatives. polympart.com
Nitration: The nitration of acetanilide is a classic example of electrophilic aromatic substitution, yielding primarily the p-nitroacetanilide. researchgate.net For 4-(acetylamino)benzenesulfonyl fluoride, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the 3-position. researchgate.net The strong activating and directing effect of the acetylamino group would govern the regiochemical outcome.
These derivatization strategies significantly expand the chemical space accessible from 4-(acetylamino)benzenesulfonyl fluoride, enabling the synthesis of a wide range of complex and functionally diverse molecules.
Mechanistic Investigations of Biological Activity and Molecular Interactions
Covalent Modification of Biomolecules
The sulfonyl fluoride (B91410) (SF) moiety is recognized as a "privileged" electrophilic warhead in chemical biology. nih.gov It possesses a favorable balance of reactivity and aqueous stability, allowing it to form covalent bonds with various nucleophilic residues within proteins. nih.govresearchgate.net This capability is central to its function as a tool for probing protein function and as an irreversible inhibitor. nih.gov
Specificity and Promiscuity towards Nucleophilic Amino Acid Residues (Serine, Threonine, Cysteine, Tyrosine, Lysine (B10760008), Histidine)
The sulfonyl fluoride warhead is known for its ability to react with a broad range of nucleophilic amino acid side chains, a characteristic that sets it apart from more targeted electrophiles like acrylamides, which primarily react with cysteine. nih.gov The reactivity of the SF group extends to serine, threonine, tyrosine, lysine, cysteine, and histidine residues located in specific, reactive microenvironments within a protein's structure. nih.govnih.gov
The formation of a covalent bond is highly dependent on the "context" of the amino acid residue. nih.gov For a reaction to occur, the target residue's nucleophilicity is often enhanced by the surrounding protein environment, which can lower the pKa of its side chain. nih.gov For example, a lysine residue, which is typically protonated and non-nucleophilic at physiological pH, can be rendered reactive if its local environment depresses its pKa. nih.gov
Studies on various sulfonyl fluoride-containing molecules have demonstrated this reactivity profile:
Serine and Threonine: The reaction with the hydroxyl group of serine is the classical mechanism for the inhibition of serine proteases. nih.gov
Tyrosine and Lysine: Stable covalent adducts are readily formed with the nucleophilic side chains of tyrosine and lysine. rsc.orgresearchgate.net The reactivity of arylsulfonyl fluorides towards these residues can be predictably modulated by altering the electronic properties of the aryl ring. rsc.orgresearchgate.net
Cysteine: While sulfonyl fluorides can react rapidly with cysteine, the resulting thioester-like adduct has been found to be unstable, making them generally unsuitable for durable, irreversible inhibition of cysteine-containing proteins. rsc.orgresearchgate.net
Histidine: The imidazole (B134444) side chain of histidine has also been identified as a target for covalent modification by sulfonyl fluorides. nih.gov
This promiscuity allows sulfonyl fluoride probes to be used in "beyond-cysteine" covalent targeting strategies, expanding the scope of proteins that can be studied or inhibited. researchgate.net
Kinetics of Covalent Adduct Formation and Irreversible Binding
The interaction between a sulfonyl fluoride-containing molecule and its target protein typically follows a two-step mechanism, often referred to as "kinetic stabilization." Initially, the molecule binds non-covalently to a specific site on the protein. This is followed by the formation of an irreversible covalent bond between the electrophilic sulfur atom of the sulfonyl fluoride and a nucleophilic amino acid residue. nih.gov
Binding Affinity: The initial non-covalent binding positions the reactive warhead optimally for the subsequent covalent reaction. Higher affinity can lead to a faster rate of covalent modification. nih.gov
Warhead Reactivity: The electronic properties of the arylsulfonyl fluoride group influence its intrinsic reactivity. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the sulfur atom, accelerating the reaction. rsc.orgresearchgate.net
Hydrolytic Stability: A key kinetic consideration is the stability of the sulfonyl fluoride group in aqueous solution. A warhead that is too reactive will hydrolyze before it can react with its protein target. Therefore, a balance must be struck between reactivity and stability for effective protein modification. nih.govrsc.orgresearchgate.net
The formation of the covalent bond renders the interaction irreversible, meaning the inhibitor does not dissociate from the enzyme, leading to a permanent loss of function. nih.gov
Enzyme Inhibition Mechanisms
Based on its structure, 4-(acetylamino)benzenesulfonyl fluoride is predicted to function as an irreversible enzyme inhibitor, primarily targeting serine proteases.
Inhibition of Serine Proteases (e.g., Subtilisin Kexin Isozyme-1 (SKI-1), Site-1-Protease (S1P), Transmembrane Protease Serine 2 (TMPRSS2), Choline Esterases)
Aryl sulfonyl fluorides are classic irreversible inhibitors of serine proteases. nih.gov While specific inhibition data for 4-(acetylamino)benzenesulfonyl fluoride against enzymes like SKI-1/S1P, TMPRSS2, or cholinesterases are not documented in the searched literature, the general mechanism is well-established through studies of analogous compounds such as AEBSF and Phenylmethylsulfonyl fluoride (PMSF). nih.gov These compounds are widely used to prevent protein degradation by such proteases during cell lysis. nih.gov The inhibition of these enzyme classes by sulfonyl fluorides is a critical area of research. For instance, inhibiting Site-1-Protease (S1P) is a strategy used in cholesterol regulation studies, and targeting TMPRSS2 has been explored for antiviral therapies.
The inhibitory process begins with the reversible, competitive binding of the inhibitor to the active site of the enzyme. The inhibitor molecule structurally mimics the enzyme's natural substrate, allowing it to fit into the active site. This initial binding is a prerequisite for the subsequent irreversible modification. The inhibitor and the natural substrate compete for the same binding site, a hallmark of competitive inhibition. However, unlike a true competitive inhibitor, this initial binding is followed by a chemical reaction that permanently blocks the enzyme.
The key to the irreversible inhibition of serine proteases by sulfonyl fluorides is the covalent modification of the catalytic serine residue within the enzyme's active site. nih.gov In a serine protease, the catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate) works to deprotonate the serine hydroxyl group, turning it into a potent nucleophile.
This activated serine alkoxide attacks the electrophilic sulfur atom of the sulfonyl fluoride. A stable sulfonyl-enzyme ester bond is formed, and the fluoride ion is released as the leaving group. nih.gov This sulfonylation of the active site serine physically blocks the entry of substrate and chemically incapacitates the catalytic machinery of the enzyme, leading to its permanent inactivation. nih.gov
Inhibition of Other Enzyme Classes (e.g., Phospholipase D)
While sulfonyl fluorides are widely recognized as inhibitors of serine proteases, their reactivity extends to other enzyme classes. A notable example is the inhibition of phospholipases. Research on compounds structurally related to 4-(acetylamino)benzenesulfonyl fluoride has demonstrated this broader inhibitory profile. For instance, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), an electrophilic compound, has been identified as an inhibitor of both basal and stimulated Phospholipase D (PLD) activity, with an IC50 of 75 μM. nih.gov The inhibitory mechanism is thought to involve the covalent modification of the enzyme. nih.gov The presence of the sulfonyl fluoride group is crucial for this inhibitory action. nih.gov
Furthermore, studies on other lipolytic enzymes have shown that sulfonyl fluorides can be effective inhibitors. Palmityl sulfonyl fluoride, for example, induces the dimerization of the outer membrane phospholipase A (OMPLA) by covalently modifying the active site serine residues. nih.gov This modification, facilitated by hydrophobic interactions from the inhibitor's lipid chain, stabilizes the enzyme's dimeric interface, which is linked to its activation state. nih.gov These findings underscore that the sulfonyl fluoride moiety is a versatile warhead capable of targeting enzymes beyond the classical serine proteases, including the phospholipase D family. nih.govnih.gov
Modulation of Histone Deacetylase (HDAC) Activity by Related Benzamide (B126) Analogues
A significant area of research has focused on the biological activity of benzamide analogues, which share structural similarities with the acetylamino-benzenesulfonyl portion of 4-(acetylamino)benzenesulfonyl fluoride. These benzamide derivatives have emerged as a notable class of Histone Deacetylase (HDAC) inhibitors. aacrjournals.orgacs.orgresearchgate.net HDACs are critical enzymes in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. researchgate.netresearchgate.net
The compound CI-994, also known as N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], serves as a key example. It functions as an HDAC inhibitor, causing hyperacetylation of histones within cells. aacrjournals.org In vitro assays have confirmed that CI-994 inhibits HDAC-1 in a concentration-dependent manner, with an IC50 value of approximately 100 μM. aacrjournals.org Structure-activity relationship (SAR) studies on various benzamide derivatives have revealed that a 2'-amino or hydroxy group on the benzanilide (B160483) moiety is essential for their HDAC inhibitory activity. acs.org The development of these benzamide-based HDAC inhibitors, some with pyridyl cap groups, has shown promise, particularly as latency-reversing agents for HIV-1. nih.gov
| Compound | Target | Activity (IC50) | Key Structural Feature |
|---|---|---|---|
| CI-994 (N-acetyldinaline) | HDAC-1 | ~100 μM | 4-(acetylamino)-N-(2-amino-phenyl) benzamide structure |
| MS-275 | Histone Deacetylase | 4.8 μM | Benzamide derivative |
| Benzamide Derivatives (General) | Histone Deacetylase | 2-50 μM | 2'-amino or 2'-hydroxy group on benzanilide moiety |
Structure-Mechanism Relationships at the Molecular Level
The reactivity of the sulfonyl fluoride warhead is not uniform across all protein targets but is intricately governed by the specific molecular context of the enzyme's active site. nih.gov
The local microenvironment within a protein's binding site plays a critical role in determining the reactivity of amino acid residues toward sulfonyl fluoride probes. nih.gov The electrophilicity of the sulfonyl fluoride itself is modulated by this environment. For example, in studies using alkyne-tagged sulfonyl fluoride inhibitors, a nearby lysine residue in the binding site remained unreactive, suggesting that the protein's microenvironment dictates which residues are susceptible to modification. nih.gov Factors such as the hydrophobicity and steric properties of the binding pocket can influence the positioning and reactivity of the inhibitor. nih.govnih.gov This context-specific reactivity allows sulfonyl fluorides to act as privileged warheads, targeting not just highly reactive serines but also specific threonine, lysine, tyrosine, and histidine residues depending on the unique environment of the active site. nih.govrsc.org
Hydrogen bonding is a key mechanistic feature in the interaction between sulfonyl fluorides and their target enzymes. These interactions are crucial for the proper positioning of the inhibitor and for activating the sulfur-fluorine (S-F) bond for nucleophilic attack. nih.govacs.org Molecular docking studies of dienylsulphonyl fluorides with butyrylcholinesterase revealed that the sulfonyl fluoride moiety can act as a hydrogen bond acceptor, forming hydrogen bonds with residues such as Gly345 and Ser347. nih.gov Recent studies on the synthesis of chiral sulfonimidoyl fluorides highlight that robust hydrogen-bonding networks are essential for stereocontrol during the formation of the S-F bond. acs.org Hydrogen bonds are directional and versatile, providing the range of strengths necessary for molecular recognition and for stabilizing the transition state of the covalent modification reaction. nih.gov The sulfur atom itself, though a poor hydrogen bond acceptor, can participate in these networks, which are critical for the biological function of many proteins. nih.govresearchgate.netresearchgate.net
Cellular and Physiological Effects beyond Direct Enzyme Inhibition
The biological activities of compounds containing the benzenesulfonyl fluoride scaffold can extend beyond the direct inhibition of a single enzyme, leading to broader cellular and physiological consequences. A related compound, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), has demonstrated significant physiological effects in vivo. nih.gov
Specifically, AEBSF was shown to dose-dependently inhibit the opening of the blood-brain barrier induced by tumor-necrosis-factor-alpha (TNF-α) in newborn pigs. nih.gov This effect suggests an ability to attenuate vasogenic brain edema, a complex physiological process involving more than simple enzyme inhibition. nih.gov Furthermore, other research into novel dienylsulphonyl fluoride compounds has revealed neuroprotective properties and an anti-amyloidogenic profile, indicating a potential to recover cognitive dysfunction induced by amyloid-beta peptides. nih.gov These compounds have also been shown to be cell-permeable, allowing them to interact with their intended intracellular targets. nih.gov These findings highlight that the cellular and physiological outcomes of treatment with such compounds can be multifaceted, involving the modulation of complex signaling pathways and cellular structures.
| Compound | Observed Effect | System/Model | Reference |
|---|---|---|---|
| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Attenuated TNF-α-induced blood-brain barrier opening | Newborn pigs | nih.gov |
| AEBSF | Attenuated vasogenic brain edema formation | Newborn pigs | nih.gov |
| Dienylsulphonyl fluoride (Compound A10) | Neuroprotection and anti-amyloidogenic profile | In vivo models of Alzheimer's disease | nih.gov |
Interference with Extracellular Matrix Remodeling
The extracellular matrix (ECM) is a complex and dynamic assembly of proteins and other macromolecules, such as collagens and proteoglycans, that provides structural scaffolding for cells and plays an active role in regulating cellular functions. nih.govmdpi.com The constant remodeling of the ECM is vital for normal physiological processes like tissue repair and development. mdpi.combiorxiv.org This remodeling is achieved through a delicate balance between the production of new matrix components and the enzymatic degradation of old ones by proteases. nih.gov
Compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) interfere with ECM remodeling through their established role as inhibitors of serine proteases. nih.gov Serine proteases such as plasmin and kallikreins are instrumental in the breakdown of ECM proteins. nih.gov By irreversibly blocking the action of these enzymes, AEBSF can prevent the degradation of the matrix. This mechanism is significant in pathologies marked by excessive protease activity and ECM breakdown. biorxiv.org Furthermore, the proteolytic degradation of the ECM releases bioactive fragments called matricryptins, which can themselves regulate cellular activities including inflammation and fibrosis. nih.gov Thus, the inhibition of proteases by benzenesulfonyl fluorides is a key mechanism for intervening in the complex process of ECM remodeling.
Modulation of Allergic Inflammation and Regulatory T Cells
Scientific investigations have revealed that 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) is capable of significantly modulating immune responses, especially within the framework of allergic inflammation. nih.gov Allergic conditions often arise from an imbalanced immune state, characterized by hyperactive effector T cells and inadequate suppression by regulatory T cells (Tregs). nih.govmdpi.com Tregs are a specialized subpopulation of T cells that are critical for maintaining self-tolerance and dampening excessive immune responses to allergens. nih.gov
In a murine model of allergic rhinitis triggered by house dust mites, treatment with AEBSF was shown to markedly decrease allergic airway inflammation. nih.gov This effect was observed with both preventative and therapeutic administration. nih.gov The underlying mechanism appears to be twofold: AEBSF directly inhibits inflammatory serine proteases and also promotes the induction of Tregs. nih.gov These regulatory cells are defined by their expression of the transcription factor Forkhead box P3 (FOXP3), which is essential for their suppressive capabilities. nih.govnih.gov The study noted that AEBSF administration led to an increase in this vital population of immune-suppressing cells, suggesting a dual-pronged approach to mitigating allergic reactions. nih.gov
Table 1: Effects of AEBSF on Allergic Inflammation in a Murine Model
| Parameter | Effect of AEBSF Treatment | Source |
| Proteolytic Activity | Significantly reduced in nasal lavage fluid | nih.gov |
| Allergic Symptoms | Significantly reduced | nih.gov |
| Regulatory T cells (Tregs) | Induced an increase in population | nih.gov |
Attenuation of Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a critical, highly regulated interface composed of specialized endothelial cells that safeguards the central nervous system (CNS) from potentially harmful substances and circulating inflammatory cells. mdpi.comresearchgate.net A breach in the integrity of the BBB is a hallmark of many neurological diseases. Inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) are known to compromise the BBB, increasing its permeability and leading to conditions such as vasogenic edema. nih.gov
Studies conducted in newborn pig models demonstrated that 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) can effectively counteract the TNF-α-induced increase in BBB permeability. nih.gov AEBSF was found to inhibit the passage of the small molecule sodium fluorescein (B123965) across the BBB in a dose-dependent manner throughout various regions of the brain. nih.gov A significant, albeit less potent, effect was also noted on the leakage of the larger Evan's blue-albumin complex. nih.gov This protective effect is attributed to AEBSF's capacity as a serine protease inhibitor, as these enzymes can degrade the tight junction proteins that form the seal between the BBB's endothelial cells. nih.govnih.gov By preventing this degradation, AEBSF helps maintain the barrier's structural integrity and reduces brain edema. nih.gov
Table 2: Dose-Dependent Inhibition of TNF-α-Induced BBB Permeability by AEBSF
| AEBSF Dose (mg/kg) | Effect on Sodium Fluorescein Permeability | Effect on Evan's Blue-Albumin Transport | Source |
| 2.4 - 19.2 | Dose-dependent inhibition in all five brain regions examined | Significant decrease only at 19.2 mg/kg in two regions | nih.gov |
Effects on Cell Adhesion Processes
Cell adhesion, the process by which cells attach to one another or to the extracellular matrix (ECM), is fundamental to the structure and function of tissues. This process is mediated by specific cell adhesion molecules (CAMs), including integrins. nih.gov For example, the interaction between integrins such as VLA-4 and VLA-5 on the surface of hematopoietic cells and the ECM protein fibronectin is essential for their localization and development within the bone marrow. nih.gov
The activity of serine proteases can directly impact cell adhesion by cleaving either the CAMs or their ECM ligands. As a potent serine protease inhibitor, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) can indirectly preserve these adhesive interactions. In the context of certain cancers, such as precursor-B acute lymphoblastic leukemia, the adhesion of cancer cells to fibronectin via VLA-4 and VLA-5 integrins is a key factor in their proliferation. nih.gov The proteolytic destruction of these molecular anchors would disrupt this process. By inhibiting the proteases responsible for such degradation, an inhibitor like AEBSF could stabilize the cell-matrix adhesions necessary for normal (and pathological) cellular processes.
Influence on Signal Transduction Pathways
The biological influence of 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) extends beyond its extracellular, anti-proteolytic activity to the modulation of intracellular signal transduction pathways. researchgate.netnih.gov These complex signaling networks are the primary way cells interpret external cues and execute fundamental processes like gene expression and cell survival. nih.gov
Research has shown that AEBSF can act as an activator of mitogen-activated protein kinases (MAPKs), a critical family of signaling proteins that transmit information from the cell membrane to the nucleus. researchgate.net It also influences the expression of Heme Oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory functions, through a signaling cascade involving protein kinase B (Akt) and p38 MAPK. researchgate.net Furthermore, AEBSF has been found to intervene in pathways associated with cellular stress. It effectively blocks the expression of the transcription factor CHOP, a key mediator of endoplasmic reticulum stress-induced apoptosis, which is typically triggered by the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway. nih.govsigmaaldrich.com This finding implicates AEBSF in the modulation of cellular stress responses, which are central to a wide range of diseases. nih.gov
Table 3: Influence of AEBSF on Signal Transduction Pathways
| Pathway/Molecule | Effect of AEBSF | Cellular Context | Source |
| MAPK Pathway | Activation | C. elegans spermiogenesis | researchgate.net |
| PI3K/Akt Pathway | Inhibits PI3K inhibitor-induced CHOP expression | Mouse cultured cells | nih.govsigmaaldrich.com |
| Heme Oxygenase-1 (HO-1) | Upregulates gene expression via PKB/p38 MAPK | Monocytes | researchgate.net |
Structure Activity Relationship Sar Studies and Design Principles
Rational Design of Analogues with Varied Substituents on the Phenyl Ring
The phenyl ring of 4-(acetylamino)benzenesulfonyl fluoride (B91410) serves as a versatile scaffold for introducing additional substituents to modulate its chemical properties and biological activity. Rational design strategies focus on how different functional groups, varying in position and electronic nature, can alter the molecule's interaction with its biological targets.
The precise placement of substituents on an aromatic ring is a cornerstone of medicinal chemistry, as positional isomerism can dramatically alter a compound's biological activity. nih.govnih.govresearchgate.net For benzenesulfonyl fluoride derivatives, the location of the acetylamino group (ortho, meta, or para) is predicted to have a profound impact on the molecule's efficacy. This is because the position dictates the compound's three-dimensional shape, dipole moment, and the spatial orientation of its hydrogen-bonding groups. For instance, studies on 1,4-dihydropyridine (B1200194) derivatives have shown that the position of electron-withdrawing groups on the phenyl ring directly affects receptor-binding activity. researchgate.net Similarly, research on novel oxazolidinones demonstrated that a linear attachment of a benzotriazole (B28993) pendant group resulted in greater potency compared to an angular attachment, highlighting the importance of substituent orientation. nih.gov Therefore, while 4-(acetylamino)benzenesulfonyl fluoride is the most commonly cited isomer, its ortho- and meta-counterparts would present distinct profiles to a target protein, potentially leading to significant differences in binding affinity and biological response.
The introduction of halogen atoms onto the phenyl ring is a well-established strategy for optimizing drug candidates. Fluorine, in particular, is widely used to improve metabolic stability, binding affinity, and membrane permeability. nih.govfluoridealert.org SAR studies on aryl acetamide (B32628) triazolopyridazines revealed that fluorine plays a remarkable role in enhancing potency. nih.gov In other scaffolds, such as sulfur-containing flavonoids, the antibacterial activity was shown to increase with the size of the halogen substituent, in the order of fluorine to iodine, suggesting that steric factors can be as important as electronic effects. researchgate.netnih.gov
The number and position of halogen substituents can also determine the metabolic fate and reactivity of the compound. nih.gov Adding halogens to the phenyl ring of 4-(acetylamino)benzenesulfonyl fluoride would therefore be a rational approach to modulate its properties. A fluorine atom could block a potential site of metabolism or engage in favorable interactions with a target protein, while larger halogens like chlorine or bromine could explore different steric pockets within a binding site. researchgate.netrsc.org The profound effect of fluorine substitution has been shown to dramatically increase the reactivity of certain heterocycles, a principle that could be applied to tune the electrophilicity of the sulfonyl fluoride warhead. nih.govresearchgate.net
Introducing a strong electron-withdrawing group (EWG), such as a nitro or trifluoromethyl group, would decrease the electron density of the ring and increase the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety. This can enhance its reactivity towards nucleophilic residues (like serine or threonine) in a target enzyme's active site. nih.gov In the development of inhibitors for Cryptosporidium, EWGs on the aryl tail group were found to be preferred over electron-donating groups (EDGs) for optimal potency. nih.gov Conversely, adding another EDG, such as a methoxy (B1213986) group, could further increase the ring's electron density, potentially impacting ring-stacking interactions or altering the molecule's pKa. In some systems, such as galactosyl donors, EDGs have been shown to stabilize key intermediates. mdpi.com Thus, the strategic placement of EWGs or EDGs allows for the fine-tuning of the molecule's reactivity and its ability to form key binding interactions.
Elucidation of Pharmacophoric Requirements for Specific Biological Activities
A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For inhibitors based on the benzenesulfonyl fluoride scaffold, several key pharmacophoric features can be defined. dovepress.com
The sulfonyl fluoride group is the primary pharmacophoric element, acting as a covalent "warhead." Its ability to react with serine, threonine, or other nucleophilic residues makes it an effective irreversible inhibitor. nih.govrsc.org Studies aimed at developing lipase (B570770) inhibitors have specifically used the sulfonyl fluoride group as a key feature to target a catalytic serine residue. rjptonline.orgresearchgate.net
Other essential features include:
An Aromatic/Hydrophobic Core: The phenyl ring serves as a central scaffold that can engage in hydrophobic or π-stacking interactions within a protein's binding pocket.
Hydrogen Bond Acceptors/Donors: The acetylamino group provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the carbonyl oxygen). These features can form specific directional interactions that are crucial for orienting the molecule and securing it within the active site.
Anionic or Polar Site: The sulfonyl oxygens are highly polar and can act as hydrogen bond acceptors. In some pharmacophore models for related sulfonamides, an anionic site is considered essential for activity. nih.gov
A successful pharmacophore model for these compounds would map the ideal spatial relationships between the reactive sulfonyl fluoride, the hydrophobic ring, and the hydrogen-bonding elements to achieve high-affinity and selective binding. nih.gov
Development of Hybrid Molecules (e.g., Peptidyl-Sulfonyl Fluoride Conjugates) for Enhanced Potency and Selectivity
A powerful strategy to enhance the potency and selectivity of sulfonyl fluoride inhibitors is to conjugate them to molecules that confer additional binding affinity for a specific target. Peptidyl-sulfonyl fluorides are a prime example of this approach, designed to inhibit proteases like the proteasome. nih.govresearchgate.netuu.nl In this design, a peptide sequence that mimics the natural substrate of a protease is attached to the sulfonyl fluoride warhead. This peptide backbone guides the inhibitor to the correct enzyme and orients the sulfonyl fluoride for optimal reaction with the active site nucleophile, leading to highly potent and selective inhibition. rsc.orgnih.gov
Research into peptidyl-sulfonyl fluorides as proteasome inhibitors has yielded compounds with impressive potency. By varying the peptide sequence, researchers have been able to tune the selectivity for different proteasomal subunits (β1, β2, and β5). One study synthesized 24 different peptidyl-sulfonyl fluoride inhibitors, with the most potent achieving an IC₅₀ value of 7 nM, demonstrating a significant improvement over parent compounds. nih.govresearchgate.net This highlights the success of the hybrid molecule approach in transforming a reactive chemical motif into a precision-guided therapeutic agent.
Table 1: Inhibitory Potency of Selected Peptidyl-Sulfonyl Fluoride Proteasome Inhibitors
This table displays the half-maximal inhibitory concentration (IC₅₀) values for various peptidyl-sulfonyl fluoride conjugates against the β5 subunit of the yeast proteasome. Data sourced from Brouwer et al., 2012. researchgate.net
| Compound ID | Structure | IC₅₀ (β5 subunit) [nM] |
| 9 | Cbz-Leu₃-SF | 350 ± 70 |
| 11 | Cbz-Leu₄-SF | 7 ± 2 |
| 14 | Azido peptido sulfonyl fluoride | 110 ± 30 |
| 19 | IITL peptido sulfonyl fluoride | 250 ± 70 |
| 22 | Ac-Leu₄-SF | 1570 ± 340 |
Applications in Chemical Biology, Drug Discovery, and Medicinal Chemistry
Chemical Probes and Activity-Based Probes (ABPs)
As a chemical probe, 4-(acetylamino)benzenesulfonyl fluoride (B91410) is instrumental in dissecting complex biological systems. It is a cornerstone of activity-based protein profiling (ABPP), a chemoproteomic strategy that utilizes reactive probes to study enzyme function directly in native biological systems. rsc.orgresearchgate.netnih.gov
4-(acetylamino)benzenesulfonyl fluoride serves as a privileged covalent warhead for probing and mapping the binding sites of enzymes. nih.govrsc.org By reacting with functionally important amino acids within an enzyme's active site, it acts as a molecular tag. rsc.org Researchers can use this property to identify the specific residues that are critical for substrate recognition and catalysis. After the probe covalently modifies the enzyme, techniques such as mass spectrometry are used to pinpoint the exact location of the modification. nih.gov This provides a detailed map of the enzyme's active site, offering insights into its structure and function. This approach has been successfully used to create covalent inhibitors and to understand the binding modes of various hydrolases. nih.govresearchgate.net The design of the probe, including the 4-(acetylamino) group, can be tailored to enhance selectivity for specific enzyme targets. nih.gov
A major application of 4-(acetylamino)benzenesulfonyl fluoride is in target identification and validation using activity-based protein profiling (ABPP). rsc.orgnih.gov In this method, the sulfonyl fluoride probe, often appended with a reporter tag like biotin (B1667282) or a fluorescent dye via click chemistry, is introduced into a complex proteome, such as a cell lysate. nih.govnih.govnih.gov The probe selectively forms covalent bonds with active enzymes, allowing for their enrichment and identification. nih.govnih.gov This activity-dependent labeling is crucial, as it distinguishes active enzymes from their inactive or non-functional counterparts. ABPP has proven invaluable for discovering novel enzyme targets, confirming the targets of existing drugs, and profiling the activity of entire enzyme families in response to various stimuli. rsc.orgtandfonline.com
Determining whether a drug candidate successfully engages its intended target within the complex environment of a living cell is a critical step in drug discovery. tandfonline.comsemanticscholar.org Probes based on 4-(acetylamino)benzenesulfonyl fluoride are used to measure this "target occupancy" through competitive ABPP. rsc.orgnih.gov In this experimental setup, cells are first treated with an unlabeled inhibitor (the drug candidate). Subsequently, a tagged sulfonyl fluoride probe is added to the cell lysate. If the drug has bound to its target, it will block the active site, thereby preventing the tagged probe from reacting. The level of target occupancy can be quantified by measuring the decrease in signal from the tagged probe compared to an untreated control. nih.govnih.gov This provides a direct and quantitative measure of the drug's engagement with its target in a cellular context. nih.gov
Table 1: Applications of 4-(Acetylamino)benzenesulfonyl Fluoride-based Probes
| Application Area | Description | Key Techniques | References |
| Enzyme Site Mapping | Covalently modifies nucleophilic residues (e.g., Ser, Tyr, Thr) in enzyme active sites to identify key amino acids for substrate interaction and catalysis. | Mass Spectrometry, X-ray Crystallography | researchgate.net, nih.gov, nih.gov |
| Target Identification | Used in Activity-Based Protein Profiling (ABPP) to selectively label active enzymes in complex proteomes for discovery and validation. | ABPP, Click Chemistry, Proteomics | tandfonline.com, rsc.org, nih.gov |
| Target Occupancy | Employed in competitive ABPP assays to quantify the extent to which a drug binds to its intended target within living cells. | Competitive ABPP, Fluorescence Scanning | nih.gov, rsc.org, nih.gov |
Development of Covalent Inhibitors for Therapeutic Applications
The ability of the sulfonyl fluoride group to form permanent bonds with protein targets makes it an attractive "warhead" for designing targeted covalent inhibitors. rsc.orgnih.gov These inhibitors offer potential advantages over traditional non-covalent drugs, including increased potency and a longer duration of action. rsc.orgquora.com
Achieving selectivity is paramount in the design of covalent inhibitors to avoid off-target effects. A primary strategy involves designing the inhibitor's scaffold (the non-reactive part of the molecule) to have high-affinity, non-covalent interactions with the desired protein target. rsc.org This ensures that the reactive sulfonyl fluoride warhead is precisely positioned to react with a nearby nucleophile on the target protein before it can react with other proteins. Another key strategy is to tune the electrophilicity of the sulfonyl fluoride warhead. The goal is to achieve "Goldilocks reactivity"—reactive enough to covalently bind the target efficiently but stable enough to avoid indiscriminately reacting with off-target proteins or biomolecules. tandfonline.comnih.gov This balance is crucial for developing safe and effective covalent drugs.
Covalent inhibitors offer distinct therapeutic advantages for diseases driven by the hyperactivity of specific enzymes. longdom.orgmedcraveonline.com Because they form an irreversible bond, these inhibitors can permanently inactivate a target enzyme until the cell synthesizes new copies of the protein. longdom.org This can lead to a prolonged pharmacological effect and may allow for less frequent dosing. quora.com This approach is particularly valuable for inhibiting targets that have shallow binding pockets or must compete with high concentrations of endogenous substrates. rsc.org Consequently, covalent inhibitors based on scaffolds like sulfonyl fluoride are being actively explored for a range of conditions, including cancers and inflammatory diseases, where permanently shutting down a pathological enzyme's activity could provide significant therapeutic benefit. medcraveonline.comrroij.com
Table 2: Strategies for Selective Covalent Inhibition
| Strategy | Principle | Desired Outcome | References |
| Scaffold-Guided Targeting | The non-reactive body of the inhibitor binds with high affinity and specificity to the target protein's surface. | Positions the reactive warhead for a specific reaction, increasing on-target labeling and minimizing off-target effects. | rsc.org |
| Reactivity Tuning | The chemical nature of the electrophilic warhead (e.g., sulfonyl fluoride) is modified to control its reaction rate. | Achieves a balance where the probe is reactive enough to label its target but stable enough to avoid non-specific reactions. | tandfonline.com, nih.gov |
Research into Antibacterial Agents
Investigation of Sulfonyl Fluorides as Novel Pharmacophores
Research has identified certain aromatic sulfonyl fluorides as a novel class of pharmacophores with significant antibacterial activity, including against drug-resistant pathogens. sigmaaldrich.comsigmaaldrich.com A key finding in this area is the remarkable antibacterial efficacy of aromatic sulfonyl fluorides that possess a nitro group in the ortho position to the sulfonyl fluoride moiety. sigmaaldrich.com These ortho-nitro sulfonyl fluorides have demonstrated activity against both Gram-negative and Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa. sigmaaldrich.comsigmaaldrich.com
The sulfonyl fluoride group itself is considered a promising electrophile for the development of covalent inhibitors, which can offer advantages such as prolonged duration of action. sigmaaldrich.com The reactivity of the sulfonyl fluoride can be tuned by the substitution pattern on the aromatic ring, influencing its interaction with biological targets. While specific studies on the antibacterial properties of 4-(acetylamino)benzenesulfonyl fluoride are not extensively documented in publicly available research, its structural feature as an aromatic sulfonyl fluoride places it within a class of compounds of interest for antibacterial discovery. The acetylamino group at the para-position would modulate the electronic properties of the sulfonyl fluoride group, potentially influencing its reactivity and selectivity towards bacterial protein targets.
Structure-Activity Relationships in Antibacterial Efficacy
Structure-activity relationship (SAR) studies have been crucial in elucidating the features necessary for the antibacterial activity of sulfonyl fluoride-containing compounds. A pivotal discovery has been the positional importance of substituents on the aromatic ring. For instance, in the case of nitro-substituted benzenesulfonyl fluorides, the antibacterial activity is critically dependent on the ortho-positioning of the nitro group. sigmaaldrich.com When the nitro group is moved to the meta or para position, the antibacterial activity against E. coli is lost. sigmaaldrich.com
Furthermore, the nature of the electrophilic group is vital. Replacing the sulfonyl fluoride with a sulfonyl chloride or an epoxide group, even while maintaining the ortho-nitro configuration, resulted in a loss of antibacterial activity. sigmaaldrich.com This highlights the specific role of the sulfonyl fluoride moiety in the observed antibacterial effect.
The following table summarizes the antibacterial activity of selected sulfonyl fluoride derivatives, illustrating key structure-activity relationships.
| Compound Name | Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|---|
| 2-Nitrobenzenesulfonyl fluoride | ![]() | E. coli | Data not specified in search results |
| 2-Nitrothiophene-3-sulfonyl fluoride | ![]() | E. coli | 0.66 sigmaaldrich.com |
| 3-Nitrobenzenesulfonyl fluoride | ![]() | E. coli | Inactive sigmaaldrich.com |
| 4-Nitrobenzenesulfonyl fluoride | ![]() | E. coli | Inactive sigmaaldrich.com |
Studies in Biosensor Development
While direct applications of 4-(acetylamino)benzenesulfonyl fluoride in biosensor development are not prominently reported, the chemical properties of sulfonyl fluorides suggest their potential utility in this field. Biosensors often rely on the specific interaction between a biological recognition element and an analyte, which is then converted into a measurable signal. The development of novel chemical probes that can be incorporated into biosensor design is an active area of research.
Sulfonyl fluorides are known to act as covalent modifiers of proteins, reacting with nucleophilic amino acid residues such as serine, tyrosine, and lysine (B10760008). This reactivity could be harnessed in the design of activity-based biosensors. For example, a molecule like 4-(acetylamino)benzenesulfonyl fluoride could potentially be functionalized with a reporter molecule, such as a fluorophore or a redox-active moiety. The resulting conjugate could then be used to covalently label a target protein. A change in the reporter's signal upon binding and covalent modification of the protein could form the basis of a detection method.
The development of such a biosensor would depend on the specific reactivity of the sulfonyl fluoride probe towards a target protein of interest and the ability to produce a measurable change in signal upon that interaction. The acetylamino group in 4-(acetylamino)benzenesulfonyl fluoride could be modified to attach different linker or reporter groups, offering a modular approach to designing specific biosensor probes.
Applications in Proteomics and Protein Purification
The reactive nature of the sulfonyl fluoride group has made it a valuable tool in the fields of proteomics and protein purification.
In proteomics, sulfonyl fluoride-containing molecules are utilized as activity-based probes for the profiling of enzyme activities directly in complex biological samples. These probes covalently bind to the active site of specific enzymes, allowing for their enrichment and identification by mass spectrometry. For instance, sulfonyl fluoride probes have been successfully used to label and identify functional tyrosine residues in glutathione (B108866) transferases and to profile fatty acid-associated proteins. sigmaaldrich.com
In the context of protein purification, the prevention of proteolytic degradation is crucial for obtaining intact and functional proteins. Sulfonyl fluorides are a key component of many protease inhibitor cocktails. A well-known example is Phenylmethylsulfonyl fluoride (PMSF), which is widely used to inhibit serine proteases during cell lysis and protein extraction. Another related compound, 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), is also a commonly used irreversible serine protease inhibitor. These inhibitors work by covalently modifying the active site serine residue of the proteases, thereby inactivating them.
While direct use of 4-(acetylamino)benzenesulfonyl fluoride as a standalone inhibitor in protein purification is not widely documented, its sulfonyl fluoride moiety makes it a potential building block for creating more complex and selective protease inhibitors or activity-based probes for proteomics. The acetylamino group provides a handle for further chemical modification, allowing for the attachment of affinity tags or reporter groups. sigmaaldrich.com
| Compound Name | Application | Target Proteins |
|---|---|---|
| Phenylmethylsulfonyl fluoride (PMSF) | Protease Inhibitor in Protein Purification | Serine Proteases |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Protease Inhibitor in Protein Purification | Serine Proteases |
| Fatty Acyl Sulfonyl Fluoride Probes | Activity-Based Probes in Proteomics | Fatty Acid-Associated Proteins |
Computational and Theoretical Chemistry Approaches
Molecular Docking Studies of Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 4-(acetylamino)benzenesulfonyl fluoride (B91410), docking studies are instrumental in elucidating its potential as a covalent or non-covalent inhibitor. The sulfonyl fluoride (-SO₂F) moiety is a key functional group known as a warhead, capable of forming stable covalent bonds with nucleophilic amino acid residues such as lysine (B10760008), tyrosine, serine, or histidine within a protein's binding site. nih.gov
Docking simulations can model how 4-(acetylamino)benzenesulfonyl fluoride fits into the active site of various enzymes. For instance, in studies of related sulfonamide derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases, docking revealed specific binding modes. nih.govnih.gov These studies show that the ligand can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Interactions typically involve hydrogen bonds formed by the sulfonamide group and π-π stacking from the benzene (B151609) ring with aromatic residues like tryptophan. nih.gov
The primary goal of docking this compound is often to assess its potential as a covalent inhibitor. nih.gov By placing the molecule in the binding pocket of a target protein, researchers can measure the distance and orientation between the sulfur atom of the sulfonyl fluoride and a target nucleophilic residue. An ideal pose would position the warhead for a subsequent covalent reaction. nih.gov
| Protein Target Class | Key Interacting Residues (Examples) | Type of Interaction |
| Kinases | Lysine, Cysteine | Covalent Bonding, Hydrogen Bonds |
| Proteases | Serine, Histidine | Covalent Bonding, Hydrogen Bonds |
| Cholinesterases | Tryptophan, Tyrosine | π-π Stacking, Hydrogen Bonds nih.gov |
| XIAP BIR3 domain | Lysine nih.gov | Covalent Bonding |
This table represents typical interactions for sulfonamide-based compounds in molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a series of compounds related to 4-(acetylamino)benzenesulfonyl fluoride, a QSAR model can be developed to predict their efficacy for a specific biological target, thereby guiding the synthesis of new, more potent analogues. nih.gov
The process involves several stages:
Data Set Preparation : A collection of molecules structurally similar to 4-(acetylamino)benzenesulfonyl fluoride with experimentally determined biological activities (e.g., IC₅₀ values) is assembled. nih.gov
Descriptor Calculation : Various physicochemical and structural properties, known as molecular descriptors, are calculated for each molecule. These can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). nih.govresearchgate.net
Model Building : Statistical techniques, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with biological activity. nih.govresearchgate.net
Validation : The model's predictive power is rigorously tested to ensure its reliability. nih.gov
For sulfonamide-containing compounds, descriptors related to electronic properties (atomic charges, HOMO/LUMO energies), hydrophobicity (logP), and steric factors (radius of gyration) are often found to be significant. researchgate.netwalisongo.ac.id A QSAR model might reveal, for example, that increasing the electron-withdrawing nature of a substituent at a certain position enhances activity.
| Descriptor Type | Examples | Significance |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Net Charges walisongo.ac.id | Governs reaction mechanisms and electrostatic interactions. |
| Hydrophobic | LogP (Partition Coefficient) researchgate.netwalisongo.ac.id | Influences how the compound crosses cell membranes and interacts with hydrophobic pockets. |
| Steric/Topological | Molecular Weight, Radius of Gyration, Surface Area researchgate.netwalisongo.ac.id | Defines the size and shape of the molecule, affecting its fit into a binding site. |
| Thermodynamic | Hydration Energy walisongo.ac.id | Relates to the solubility and desolvation cost upon binding. |
This table lists common descriptors used in QSAR models for drug-like molecules.
Prediction of Pharmacokinetic and Pharmacodynamic Parameters (ADMET)
ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These in silico predictions are vital for weeding out candidates with poor pharmacokinetic profiles early in the drug discovery process. For 4-(acetylamino)benzenesulfonyl fluoride, various online servers and software (e.g., pkCSM, SwissADME, PreADMET) can generate a comprehensive ADMET profile. nih.govresearchgate.net
Key predicted parameters include:
Absorption : Intestinal absorption, Caco-2 cell permeability (an in vitro model for the gut wall), and skin permeability are estimated. nih.govresearchgate.net
Distribution : Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound travels in the body. researchgate.net
Metabolism : The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes can lead to adverse drug-drug interactions. nih.gov
Excretion : Parameters related to clearance and half-life can be estimated.
Toxicity : Potential for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition) are assessed. nih.gov
| Parameter | Predicted Property for Sulfonamide-like Compounds | Importance |
| Intestinal Absorption | High | Indicates good absorption from the GI tract. nih.gov |
| Caco-2 Permeability | Moderate to High | Predicts ability to cross the intestinal wall. nih.govresearchgate.net |
| BBB Penetration | Variable (often low to moderate) | Determines if the compound can act on the central nervous system. researchgate.net |
| CYP Inhibition | Often shows potential to inhibit certain CYP isozymes (e.g., CYP2C9, CYP3A4). nih.gov | Risk of drug-drug interactions. |
| Ames Toxicity | Typically predicted as non-mutagenic. nih.gov | Indicates safety regarding DNA damage. |
| hERG Inhibition | Generally predicted as non-inhibitors. | Low risk of causing cardiac arrhythmia. |
This table shows representative ADMET predictions for sulfonamide derivatives based on available literature.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For 4-(acetylamino)benzenesulfonyl fluoride, DFT calculations provide fundamental insights into its chemical behavior. mdpi.com By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net
Key analyses performed using DFT include:
HOMO-LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net
Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich (nucleophilic) regions, typically colored red, and electron-poor (electrophilic) regions, colored blue. For 4-(acetylamino)benzenesulfonyl fluoride, the oxygen and fluorine atoms of the sulfonyl fluoride group are expected to be nucleophilic sites, while the sulfur atom is a key electrophilic center.
Atomic Charges : DFT can calculate the partial charge on each atom, providing a quantitative measure of the polarity of bonds and the reactivity of different sites. researchgate.net
| DFT-Calculated Property | Information Gained | Relevance to 4-(acetylamino)benzenesulfonyl fluoride |
| HOMO-LUMO Energy Gap | Chemical reactivity, kinetic stability. | A smaller gap indicates higher reactivity, relevant for its function as a covalent warhead. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic sites. | Identifies the reactive sulfur atom (electrophilic) for covalent modification of proteins. researchgate.net |
| Dipole Moment | Overall polarity of the molecule. | Influences solubility and intermolecular interactions. mdpi.com |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles. | Provides the most stable 3D conformation of the molecule. |
This table summarizes key properties derived from DFT calculations and their significance.
Molecular Dynamics (MD) Simulations of Compound-Target Complexes
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of every atom in the system over time by solving Newton's equations of motion. mdpi.com
For 4-(acetylamino)benzenesulfonyl fluoride, MD simulations are typically performed after a docking study to:
Assess Complex Stability : MD simulations test the stability of the docked pose. If the ligand remains in the binding pocket with stable interactions throughout the simulation (e.g., over hundreds of nanoseconds), it lends confidence to the docking result. researchgate.net
Analyze Conformational Changes : Both the ligand and the protein are flexible. MD can reveal how the protein's binding site adapts to the ligand and how the ligand's conformation might change upon binding.
Characterize Water's Role : MD explicitly includes solvent molecules, allowing for the study of water-mediated hydrogen bonds and the energetic contributions of displacing water from the binding site.
Refine Binding Free Energy Calculations : Techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to provide more accurate estimates of the binding free energy than docking scores alone.
By simulating the dynamic behavior of the 4-(acetylamino)benzenesulfonyl fluoride-protein complex, researchers gain a deeper understanding of the binding event and the factors contributing to its affinity and stability.
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com This technique partitions the crystal's electron density among the molecules, generating a unique surface for each molecule. nih.gov
For 4-(acetylamino)benzenesulfonyl fluoride, this analysis provides:
Visualization of Close Contacts : The Hirshfeld surface can be mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. nih.gov This map gives an immediate visual summary of the most important interactions holding the crystal together.
2D Fingerprint Plots : These plots summarize all the intermolecular contacts on the Hirshfeld surface. They are decomposed to show the percentage contribution of different types of interactions, such as H···H, O···H, C···H, and F···H contacts. mdpi.comnih.gov For molecules rich in hydrogen, H···H contacts typically dominate the surface area. nih.gov
This analysis is crucial for understanding the crystal packing of the compound and the specific non-covalent forces, including hydrogen bonds and other weaker contacts, that dictate its solid-state structure. Non-Covalent Interaction (NCI) analysis is a related method that helps visualize weak interactions in both real and reciprocal space, complementing the Hirshfeld surface approach.
| Interaction Type | Typical Contribution (%) | Significance |
| H···H | 50-60% | Dominant due to the high abundance of hydrogen atoms. nih.gov |
| C···H/H···C | 20-30% | Represents significant van der Waals interactions. nih.gov |
| O···H/H···O | 10-15% | Indicates the presence of hydrogen bonds. nih.gov |
| F···H/H···F | Variable | Highlights the role of the fluorine atom in intermolecular contacts. |
| C···C | < 5% | Can indicate π-π stacking if present. researchgate.net |
This table presents a representative breakdown of intermolecular contacts from Hirshfeld surface analysis for similar organic molecules.
Advanced Analytical Methodologies for Characterization and Biological Assessment
Chromatographic Techniques for Separation and Purity Assessment (HPLC, UPLC, LC-MS)
Chromatographic methods are fundamental for the separation and purity verification of synthesized 4-(acetylamino)benzenesulfonyl fluoride (B91410). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose, offering high resolution and sensitivity.
A standard method for the analysis of 4-(acetylamino)benzenesulfonyl fluoride involves reverse-phase (RP) HPLC. sielc.com This approach typically utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A common mobile phase for this separation consists of a gradient mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid, to improve peak shape and resolution. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is substituted with a volatile acid like formic acid. sielc.com The principles of this HPLC method are directly transferable to UPLC systems, which use smaller particle-sized columns (e.g., sub-2 µm) to achieve faster analysis times and enhanced separation efficiency.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of 4-(acetylamino)benzenesulfonyl fluoride, particularly in the context of its synthesis and reactivity. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is routinely used to monitor the progress of chemical reactions that synthesize or utilize this compound, confirming the presence of the desired product by its mass-to-charge ratio (m/z) and retention time. rsc.org It is also instrumental in identifying by-products and impurities.
Table 1: Chromatographic Conditions for 4-(acetylamino)benzenesulfonyl fluoride Analysis
| Parameter | HPLC Condition | UPLC Suitability | LC-MS Modification |
|---|---|---|---|
| Column | Reverse Phase (e.g., C18) | Yes, with smaller particle size columns (e.g., < 3 µm) | Same as HPLC |
| Mobile Phase | Acetonitrile and Water | Same as HPLC | Acetonitrile and Water with Formic Acid |
| Modifier | Phosphoric Acid | Phosphoric or Formic Acid | Formic Acid |
| Detection | UV | UV, MS | MS |
| Application | Purity Assessment, Preparative Separation | Fast Purity Assessment | Reaction Monitoring, Impurity Identification |
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis (NMR, FTIR, Mass Spectrometry, UV)
Spectroscopic techniques are vital for the unambiguous structural confirmation and quantification of 4-(acetylamino)benzenesulfonyl fluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.
¹H NMR provides information about the number and environment of hydrogen atoms. For 4-(acetylamino)benzenesulfonyl fluoride, the proton spectrum shows distinct signals for the aromatic protons, the acetyl methyl protons, and the amide proton. rsc.orgrsc.org
¹³C NMR reveals the carbon framework of the molecule. rsc.org
¹⁹F NMR is particularly informative, showing a characteristic signal for the fluorine atom of the sulfonyl fluoride group, which confirms its presence and electronic environment. rsc.orgrsc.org
Table 2: NMR Spectroscopic Data for 4-(acetylamino)benzenesulfonyl fluoride
| Nucleus | Solvent | Chemical Shift (δ) and Multiplicity | Reference |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 7.99 (d, J = 9.0 Hz, 2H), 7.80 (d, J = 8.7 Hz, 2H), 7.38 (br s, 1H), 2.25-2.28 (s, 3H) | rsc.orgrsc.org |
| ¹⁹F NMR | CD₂Cl₂ | 66.16 (s) | rsc.org |
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 4-(acetylamino)benzenesulfonyl fluoride would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the acetyl group, the S=O stretches of the sulfonyl group, and the S-F stretch.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula of 4-(acetylamino)benzenesulfonyl fluoride is C₈H₈FNO₃S, with a monoisotopic mass of approximately 217.02 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org
Biochemical Assays for Enzyme Activity and Inhibition Profiling (e.g., Fluorogenic Substrate Assays, Intact Protein Mass Spectrometry)
The sulfonyl fluoride moiety is a reactive electrophile known to covalently modify nucleophilic residues in proteins, such as serine, threonine, and tyrosine. This reactivity makes 4-(acetylamino)benzenesulfonyl fluoride and related compounds valuable as chemical probes and potential enzyme inhibitors.
Fluorogenic Substrate Assays are a common method to screen for enzyme inhibitors. bpsbioscience.com In a typical assay, a non-fluorescent peptide substrate containing a fluorophore and a quencher is used. nih.gov When an active enzyme cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. bpsbioscience.comnih.gov The inhibitory potential of a compound like 4-(acetylamino)benzenesulfonyl fluoride can be assessed by measuring the reduction in the rate of fluorescence increase in the presence of the compound. The related compound, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), is a well-known irreversible inhibitor of serine proteases and has been shown to inhibit enzymes like NADPH oxidase. nih.govresearchgate.net The inhibitory activity is critically dependent on the presence of the sulfonyl fluoride group. nih.gov
Intact Protein Mass Spectrometry is a powerful technique to directly observe the covalent modification of a target protein by a reactive compound. By analyzing the mass of the protein before and after incubation with 4-(acetylamino)benzenesulfonyl fluoride, a mass shift corresponding to the addition of the 4-(acetylamino)benzenesulfonyl group can be detected. This confirms a covalent interaction and can even provide information on the stoichiometry of the modification. This approach is a key part of "inverse drug discovery" and chemoproteomic workflows where sulfonyl fluoride-containing fragments are used to identify new ligandable proteins. nih.gov
Cell-Based Assays for Evaluating Biological Responses (e.g., Cell Adhesion, Gene Expression, Proteoglycan Measurement, Immunoprecipitation)
To understand the biological effects of 4-(acetylamino)benzenesulfonyl fluoride at a cellular level, a variety of cell-based assays can be employed. These assays can reveal changes in cell behavior, signaling pathways, and the expression of specific biomolecules.
Cell Adhesion Assays are used to investigate the attachment of cells to the extracellular matrix or to other cells. nih.gov These assays can be performed under static or flow conditions. nih.gov A common method involves coating a multi-well plate with a matrix protein, adding cells, and after an incubation period, washing away non-adherent cells. The remaining adherent cells are then quantified, often by staining with a dye like crystal violet and measuring the absorbance. researchgate.netucsf.edu Given that sulfonyl fluorides can modify cell surface proteins, these assays could reveal effects on cell-matrix interactions.
Gene Expression Analysis at the single-gene level is often performed using real-time polymerase chain reaction (RT-PCR) , also known as quantitative PCR (qPCR). This technique measures the amount of a specific mRNA transcript, providing insight into how a compound affects the expression of a target gene. nih.gov Studies on the effects of fluoride have used qPCR to show alterations in the mRNA levels of genes involved in apoptosis, such as Bcl2, p53, and Bax. nih.gov
Proteoglycan Measurement can be important as fluoride has been shown to affect their structure and metabolism. nih.gov In these assays, cells or tissues are often cultured in the presence of a radiolabeled precursor, such as ³⁵S-sulfate. The proteoglycans are then extracted, purified, and their quantity and size can be analyzed by techniques like SDS-PAGE and size-exclusion chromatography. Such studies have shown that fluoride can lead to a reduction in the molecular weight of proteoglycans, primarily due to smaller glycosaminoglycan chains.
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate. An antibody that specifically binds to the protein of interest is used to "pull down" the protein, which can then be analyzed by other techniques like Western blotting or mass spectrometry. This method could be used to study if 4-(acetylamino)benzenesulfonyl fluoride affects the post-translational modifications or interaction partners of a specific target protein.
Omics-Based Approaches (e.g., Proteomics, Gene Expression Analysis via RT-PCR, Flow Cytometry)
Omics technologies provide a global view of molecular changes within a cell or organism in response to a stimulus, such as treatment with 4-(acetylamino)benzenesulfonyl fluoride.
Proteomics is the large-scale study of proteins. Quantitative proteomics can be used to compare the protein expression profiles of cells treated with a compound versus untreated controls. One common approach is label-free quantification using liquid chromatography-mass spectrometry (LC-MS). This has been used to study the effect of fluoride on the protein composition of the acquired enamel pellicle, revealing that fluoride treatment alters the protein profile, with concentrations of key proteins like statherin and histatin 1 decreasing. nih.gov Chemoproteomics, a sub-discipline of proteomics, uses chemical probes, often with reactive groups like sulfonyl fluorides, to identify protein targets in a complex biological sample. nih.gov
Gene Expression Analysis on a larger scale can be performed using DNA microarrays or RNA-sequencing (RNA-Seq). These techniques allow for the simultaneous measurement of the expression levels of thousands of genes. This can reveal entire biological pathways that are perturbed by a compound. For instance, gene expression profiling has been used to identify molecular pathways, such as the Wnt and Toll-like receptor signaling pathways, that are affected by treatments in inflammatory diseases. nih.gov Results from these large-scale analyses are often validated using RT-PCR . nih.gov
Flow Cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. Cells are fluorescently labeled and then passed through a laser beam, allowing for the quantification of cell size, granularity, and the expression of cell surface and intracellular proteins. It can be used to assess various cellular responses, including apoptosis, cell cycle progression, and the expression of specific cell markers in response to treatment with a compound.
Future Research Directions and Translational Prospects
Exploration of Undiscovered Biological Targets for Benzenesulfonyl Fluoride (B91410), 4-(acetylamino)- Analogues
A primary avenue of future research lies in leveraging analogues of 4-(acetylamino)benzenesulfonyl fluoride to discover novel biological targets. The sulfonyl fluoride moiety is a privileged electrophile, capable of reacting with a range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including serine, threonine, tyrosine, lysine (B10760008), and histidine. nih.govresearchgate.net This broad reactivity profile makes it an ideal warhead for activity-based protein profiling (ABPP) probes.
By systematically modifying the 4-(acetylamino) portion of the molecule, researchers can generate large libraries of diverse analogues. These libraries can then be screened against complex proteomes from cells or tissues to identify previously unknown protein-ligand interactions. This "unbiased" or "agnostic" screening approach, unguided by pre-existing knowledge of a target, holds immense potential for uncovering new druggable sites across the proteome. nih.govthieme-connect.com The identification of these novel interactions could illuminate new biological pathways and provide starting points for first-in-class medicines.
Design and Synthesis of Next-Generation Highly Selective Covalent Inhibitors
While broad reactivity is advantageous for target discovery, therapeutic applications demand high selectivity to minimize off-target effects. Future work will focus on the rational design of next-generation covalent inhibitors based on the 4-(acetylamino)benzenesulfonyl fluoride scaffold. The key challenge is to fine-tune the inhibitor's structure to recognize a specific protein's binding pocket, ensuring that the covalent bond forms exclusively with the intended target.
This can be achieved through several strategies:
Structure-Based Design: Using high-resolution structural data of a target protein, the scaffold can be elaborated with chemical functionalities that form specific, non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the binding site. This pre-orients the sulfonyl fluoride warhead for optimal reaction with a nearby nucleophilic residue.
Reactivity Tuning: The inherent reactivity of the sulfonyl fluoride can be modulated by altering the electronic properties of the benzene (B151609) ring. acs.org For instance, adding electron-withdrawing or -donating groups can predictably increase or decrease the electrophilicity of the sulfur center, allowing for a "Goldilocks" level of reactivity that is sufficient to engage the target but not so high as to react indiscriminately. tandfonline.com
Targeting Non-Cysteine Residues: A significant advantage of sulfonyl fluorides is their ability to target amino acids like lysine and tyrosine, which are more abundant in binding pockets than cysteine. acs.org Future designs will increasingly focus on creating inhibitors for important drug targets that lack a suitable cysteine, thereby expanding the "druggable" proteome. researchgate.net
| Amino Acid Target | Role in Covalent Inhibition | Key Research Focus |
| Lysine | Forms stable covalent adducts with sulfonyl fluorides. acs.org | Designing inhibitors for PPIs and enzymes where lysine is in the active site. nih.gov |
| Tyrosine | A key target for sulfonyl fluoride probes, especially in functional sites. nih.gov | Developing highly selective inhibitors for kinases and transferases. |
| Serine | The classic target for sulfonyl fluoride inhibitors like PMSF. | Creating next-generation inhibitors for serine proteases and hydrolases with improved selectivity. wur.nl |
| Histidine | Can be targeted by sulfonyl fluorides in specific protein contexts. tandfonline.com | Exploring its potential in developing molecular glues and other novel modalities. |
Integration with Chemoproteomics and Chemogenomics Platforms for Comprehensive Target Landscape Mapping
To fully understand the biological impact of 4-(acetylamino)benzenesulfonyl fluoride analogues, their integration with large-scale systems biology platforms is essential. Chemoproteomics, particularly when coupled with mass spectrometry, allows for the global mapping of protein targets within a living cell. researchgate.net
The typical workflow involves creating a probe version of a 4-(acetylamino)benzenesulfonyl fluoride analogue, often by attaching a clickable alkyne or azide (B81097) handle. This probe is introduced to cells, where it covalently labels its protein targets. After cell lysis, the labeled proteins are "clicked" to a reporter tag (like biotin), enriched, and identified by mass spectrometry. researchgate.net This methodology can provide a comprehensive "target landscape," revealing not only the primary intended target but also any off-targets. nih.gov Such studies are invaluable for predicting potential side effects and for discovering unexpected new therapeutic opportunities (polypharmacology). For example, chemoproteomic studies have successfully used sulfonyl fluoride probes to selectively label functional tyrosine residues in enzymes like glutathione (B108866) transferases within complex proteomes. nih.govresearchgate.net
Development of Sulfonyl Fluoride-Based Scaffolds for Novel Therapeutic Modalities
The utility of the 4-(acetylamino)benzenesulfonyl fluoride scaffold extends beyond simple enzyme inhibition. Its ability to form stable covalent linkages makes it an attractive component for advanced therapeutic modalities that are revolutionizing drug discovery.
One of the most exciting areas is the development of covalent molecular glues and PROTACs (Proteolysis-Targeting Chimeras) .
Molecular Glues: These are small molecules that induce or stabilize an interaction between two proteins that would not normally associate. nih.govresearchgate.net A sulfonyl fluoride-based molecule could be designed to covalently bind to an E3 ubiquitin ligase, like Cereblon, and induce the degradation of a nearby disease-causing protein. tandfonline.com
PROTACs: These are bifunctional molecules with one end binding to a target protein and the other to an E3 ligase, bringing the two into proximity to trigger the target's degradation. Recently, researchers have successfully designed covalent PROTACs where a sulfonyl fluoride moiety is used to irreversibly bind to the Von Hippel-Lindau (VHL) E3 ligase. acs.orgresearchgate.netnih.gov This creates a more durable and efficient degradation system. The 4-(acetylamino)benzenesulfonyl fluoride structure provides a synthetically tractable starting point for creating such sophisticated molecules.
Advancements in SuFEx Chemistry for Broader Synthetic and Biological Applications
The synthesis and application of 4-(acetylamino)benzenesulfonyl fluoride and its analogues are underpinned by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. rsc.org Hailed as a next-generation "click chemistry" reaction, SuFEx allows for the rapid, efficient, and reliable formation of strong covalent bonds under mild conditions. eurekalert.orguva.nlnih.gov
Future progress in SuFEx chemistry will directly impact the applications of sulfonyl fluorides. Key areas of advancement include:
Novel Reagents and Catalysts: The development of new, safer, and more efficient reagents for introducing the sulfonyl fluoride group, such as alternatives to toxic gases like sulfuryl fluoride (SO₂F₂), is a major goal. uva.nlnih.gov Modular flow chemistry platforms are emerging as a way to handle such reagents safely and scale up production. uva.nl
Expanded Reaction Scope: Researchers are expanding the types of chemical bonds that can be formed using SuFEx, enabling the connection of an ever-wider variety of molecular building blocks. nih.gov This synthetic versatility is crucial for creating the large and diverse compound libraries needed for drug discovery.
Green Chemistry Approaches: The use of photocatalysis and electrocatalysis is being explored to make the synthesis of sulfonyl fluorides more environmentally friendly and atom-efficient. eurekalert.org
Mechanistic Insights into Off-Target Reactivity and Strategies for Minimizing Undesired Interactions
A critical aspect of developing covalent drugs is understanding and controlling their reactivity to ensure they are safe and effective. The ability of sulfonyl fluorides to react with multiple amino acid types necessitates a deep understanding of the factors that govern their selectivity. nih.gov While sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, off-target reactions are still a concern. nih.gov
Future research will focus on:
Detailed Mechanistic Studies: Investigating the precise mechanisms by which sulfonyl fluorides react with different amino acid side chains within the microenvironment of a protein's binding pocket. This includes understanding the role of nearby residues in activating the warhead.
Predictive Modeling: Developing computational models that can predict the reactivity of a given sulfonyl fluoride analogue against a panel of potential off-targets. This would allow for the in silico screening and deselection of promiscuous compounds early in the design phase.
Designing for Reversibility or Tuned Reactivity: While many applications focus on irreversible binding, designing sulfonyl fluorides with tuned reactivity could lead to reversible or slowly reversible covalent inhibitors, which may offer a better balance of efficacy and safety for certain targets.
Potential for Diagnostic Applications and Imaging Probes
Beyond therapeutics, the 4-(acetylamino)benzenesulfonyl fluoride scaffold has significant potential in the development of diagnostic tools and imaging agents. The covalent nature of the sulfonyl fluoride-protein interaction ensures a durable signal, which is highly desirable for imaging applications.
Two key areas of development are:
Positron Emission Tomography (PET) Imaging: The fluorine atom of the sulfonyl fluoride can be replaced with the radioisotope fluorine-18 (B77423) ([¹⁸F]). acs.org This allows for the synthesis of [¹⁸F]-labeled probes based on the 4-(acetylamino)benzenesulfonyl fluoride structure. osti.gov These probes can be administered to patients to visualize and quantify the activity of specific enzymes or the expression of target proteins in vivo, aiding in disease diagnosis, staging, and monitoring treatment response. nih.gov
Fluorescence Imaging: By attaching a fluorophore to the 4-(acetylamino)benzenesulfonyl fluoride scaffold, researchers can create fluorescent probes. mdpi.com These probes can be used in laboratory settings for fluorescence microscopy to visualize the location and activity of target proteins within cells and tissues, providing invaluable insights into cellular processes in both healthy and diseased states. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 4-(acetylamino)benzenesulfonyl fluoride?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-acetamidophenol and benzenesulfonyl chloride in the presence of a base like pyridine. The reaction proceeds under mild conditions (room temperature, anhydrous solvent) to replace the hydroxyl group with the sulfonyl fluoride moiety. For industrial-scale production, continuous flow reactors and optimized parameters (e.g., solvent choice, temperature control) enhance yield and efficiency .
Key Steps:
- Dissolve 4-acetamidophenol in dry dichloromethane.
- Add benzenesulfonyl chloride dropwise with pyridine as a catalyst.
- Stir for 4–6 hours at 25°C.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. What safety protocols are critical when handling this compound?
Methodological Answer: While specific SDS data for this compound is limited, sulfonyl fluorides generally require:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact (corrosive hazards similar to AEBSF ).
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
- Storage: Argon atmosphere, dry, and cool conditions (≤4°C) to prevent hydrolysis .
- Emergency Measures: Immediate rinsing with water for skin/eye exposure and medical consultation.
Q. How can researchers purify 4-(acetylamino)benzenesulfonyl fluoride post-synthesis?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to isolate crystalline product.
- Column Chromatography: Silica gel with a gradient of ethyl acetate in hexane (monitor via TLC, Rf ≈ 0.5).
- HPLC: Reverse-phase C18 column with acetonitrile/water (70:30) for high-purity fractions .
Advanced Research Questions
Q. How does fluorination impact the compound’s biological activity?
Methodological Answer: Fluorination at the sulfonyl group enhances electrophilicity , increasing reactivity with serine residues in proteases. Structural-activity relationship (SAR) studies show that fluorinated derivatives exhibit higher potency against histone deacetylases (HDACs) compared to non-fluorinated analogs. For example:
| Compound | IC50 (µM) | Target | Notes |
|---|---|---|---|
| 4-(Acetylamino)-BSF | 5.59 | Leukemia cells | High HDAC6 selectivity |
| Non-fluorinated analog | 10.2 | HDACs | Reduced binding affinity |
Experimental Design:
- Conduct enzyme inhibition assays (HDAC6 vs. HDAC1).
- Compare kinetic parameters (Km, Vmax) using fluorinated vs. non-fluorinated derivatives .
Q. How does this compound compare to AEBSF in protease inhibition?
Methodological Answer:
- Structural Difference: AEBSF contains a 2-aminoethyl group, enhancing water solubility and non-specific binding.
- Activity: 4-(Acetylamino)-BSF shows higher selectivity for HDACs, while AEBSF broadly inhibits serine proteases (e.g., trypsin, chymotrypsin).
- Experimental Validation:
Q. How to resolve contradictions in enzyme inhibition data?
Methodological Answer:
- Control Experiments: Include PMSF (a known serine protease inhibitor) to validate assay conditions.
- Buffer Optimization: Test pH (6.5–8.5) and ionic strength (0.1–1.0 M NaCl) to rule out nonspecific effects.
- Cross-Validation: Use orthogonal methods (e.g., SPR for binding kinetics, X-ray crystallography for structural insights) .
Q. What analytical techniques confirm the compound’s structure and purity?
Methodological Answer:
- NMR: ¹H and ¹⁹F NMR to verify sulfonyl fluoride (-SO₂F) and acetyl groups.
- Key peaks: δ 8.2 ppm (aromatic H), δ -110 ppm (¹⁹F).
- Mass Spectrometry: ESI-MS (expected [M+H]⁺ = 248.2).
- Elemental Analysis: Validate C, H, N, S, and F content within ±0.3% .
Q. What metabolic pathways involve this compound, and how to study them?
Methodological Answer:
- Pathway Identification: Radiolabel the compound (³⁵S or ¹⁸F) and track metabolites via LC-MS/MS in cell lysates.
- Enzyme Mapping: Use knockout cell lines (e.g., HDAC6⁻/⁻) to assess target specificity.
- In Vivo Studies: Administer to model organisms (e.g., zebrafish) and monitor biodistribution via fluorescence tagging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




